1-Ethyl-4-(mesitylsulfonyl)piperazine
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Overview
Description
1-Ethyl-4-(mesitylsulfonyl)piperazine is a chemical compound with the molecular formula C15H24N2O2S. It is a derivative of piperazine, a versatile chemical structure used in various applications, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(mesitylsulfonyl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of piperazine with ethyl mesitylsulfonyl chloride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-(mesitylsulfonyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce corresponding amines.
Scientific Research Applications
1-Ethyl-4-(mesitylsulfonyl)piperazine has various scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping researchers understand cellular processes and pathways.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
1-Ethyl-4-(mesitylsulfonyl)piperazine can be compared with other similar compounds, such as 1-methyl-4-(mesitylsulfonyl)piperazine and 1-ethyl-4-(tosyl)piperazine. These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of ethyl and mesitylsulfonyl groups, which may confer distinct advantages in certain applications.
Comparison with Similar Compounds
1-Methyl-4-(mesitylsulfonyl)piperazine
1-Ethyl-4-(tosyl)piperazine
1-Ethyl-4-(benzylsulfonyl)piperazine
This comprehensive overview provides a detailed understanding of 1-Ethyl-4-(mesitylsulfonyl)piperazine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-ethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-5-16-6-8-17(9-7-16)20(18,19)15-13(3)10-12(2)11-14(15)4/h10-11H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXJSLQLODCEKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204644 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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